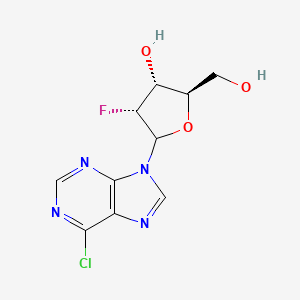
(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a chlorine atom at the purine ring and a fluorine atom at the oxolane ring makes it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorinated sugars. The key steps in the synthesis may involve:
Glycosylation: Coupling of a purine base with a fluorinated sugar under acidic or basic conditions.
Halogenation: Introduction of the chlorine atom at the purine ring using reagents like thionyl chloride or N-chlorosuccinimide.
Hydroxylation: Introduction of the hydroxymethyl group through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, N-chlorosuccinimide.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dehalogenated analogs.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This makes it a valuable tool for studying nucleic acid metabolism and function.
Medicine
In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
What sets (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart from these similar compounds is the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C10H10ClFN4O3 |
|---|---|
Molecular Weight |
288.66 g/mol |
IUPAC Name |
(2R,3R,4R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5-,7-,10?/m1/s1 |
InChI Key |
HLXISARTQIJHHE-FWJKGUHCSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















